N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide
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Overview
Description
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide is a complex organic compound that features a bromophenyl group, a chlorothiazolyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorothiazolyl Group: The chlorothiazolyl group is introduced via nucleophilic substitution reactions.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the bromophenyl group with the chlorothiazolyl and benzenesulfonamide moieties using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and chlorothiazolyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- 3-(2-bromophenyl)-N-(3-chloro-2-methylphenyl)propanamide
Uniqueness
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S2/c17-11-2-1-3-12(8-11)20-25(21,22)15-6-4-13(5-7-15)23-10-14-9-19-16(18)24-14/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSRJRMFHLRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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